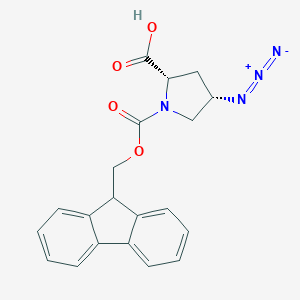

cis-Fmoc-Pro(4-N3)-OH

Descripción

Propiedades

IUPAC Name |

(2S,4S)-4-azido-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O4/c21-23-22-12-9-18(19(25)26)24(10-12)20(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,25,26)/t12-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPXMBBEYJTPNX-SGTLLEGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263847-08-1 | |

| Record name | (2S,4S)-4-azido-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Chemical Properties of cis-Fmoc-Pro(4-N3)-OH

This technical guide provides a comprehensive overview of the chemical properties and applications of this compound, a key building block in modern peptide chemistry. The information is tailored for researchers, scientists, and professionals in drug development who are interested in utilizing this versatile amino acid derivative for the synthesis of modified peptides and peptidomimetics.

Core Chemical Properties

This compound, also known as (2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-azidopyrrolidine-2-carboxylic acid, is a proline analogue featuring an azide moiety at the 4-position of the pyrrolidine ring. This functional group opens up a wide range of possibilities for peptide modification through bioorthogonal chemistry.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₈N₄O₄ | [1] |

| Molecular Weight | 378.38 g/mol | [1] |

| CAS Number | 263847-08-1 | [1] |

| Appearance | White to slight yellow to beige powder | |

| Purity | ≥98.0% (HPLC) | [1] |

| Solubility | Soluble in DMF (1 mmole in 2 ml); DMSO (≥ 100 mg/mL) | |

| Storage Temperature | 15-25°C | [1] |

Stability and Reactivity

The chemical stability of this compound is a key feature that allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

-

Stability to SPPS Conditions : The side-chain azido group is completely stable to the basic conditions of piperidine used for Fmoc deprotection and the acidic conditions of trifluoroacetic acid (TFA) used for cleavage from the resin.[2] This orthogonality ensures that the azide functionality remains intact throughout the peptide chain elongation.

-

Reactivity of the Azido Group : The core utility of this compound lies in the reactivity of the azido group, which can be chemoselectively transformed post-synthesis.

-

Reduction to an Amine : The azide can be readily converted to a primary amine on the solid phase or in solution. This is typically achieved by reduction with reagents such as thiols or phosphines.[2]

-

Click Chemistry : this compound is a versatile reagent for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the efficient and specific conjugation of the peptide to other molecules containing an alkyne or a strained cyclooctyne, respectively.[3]

-

Experimental Protocols

Fmoc Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the general steps for incorporating this compound into a peptide sequence using a manual or automated peptide synthesizer.

Materials:

-

Rink Amide resin

-

This compound

-

Other Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) piperidine in DMF

-

Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (1 x 1 min, followed by 1 x 6 min).

-

Washing: Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve this compound (3 equivalents relative to resin loading) and OxymaPure® (3 eq.) in DMF.

-

Add DIC (3 eq.) to the amino acid solution to pre-activate for 1 minute.

-

Add the activated amino acid solution to the resin and couple for 30-40 minutes at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin with DMF.

-

Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptidyl-resin with DCM and dry it.

-

Treat the resin with the cleavage cocktail (TFA/H₂O/TIS) for 1 hour at room temperature.

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

-

Purification: Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity of the peptide by mass spectrometry (e.g., LC-MS).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a 4-Azidoproline-Containing Peptide

This protocol describes the on-resin conjugation of an alkyne-containing molecule to a peptide synthesized with this compound.

Materials:

-

Peptidyl-resin containing the 4-azidoproline residue

-

Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or another peptide)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(hydroxypropyl)triazolylmethylamine (THPTA) ligand

-

tert-Butanol/Water (1:1) or DMF

Procedure:

-

Resin Preparation: Swell the peptidyl-resin in the chosen reaction solvent (e.g., DMF or t-BuOH/H₂O).

-

Prepare Reagent Solutions:

-

Prepare a stock solution of the alkyne-functionalized molecule.

-

Prepare a stock solution of CuSO₄.

-

Prepare a fresh stock solution of sodium ascorbate.

-

Prepare a stock solution of the THPTA ligand.

-

-

Click Reaction:

-

To the resin, add the alkyne-functionalized molecule (typically in excess, e.g., 2-5 equivalents).

-

Add the CuSO₄ solution (e.g., final concentration of 0.1 mM).

-

Add the THPTA ligand solution (e.g., final concentration of 0.5 mM, maintaining a 5:1 ligand to copper ratio).

-

Initiate the reaction by adding the sodium ascorbate solution (e.g., final concentration of 5 mM).

-

-

Reaction Incubation: Gently agitate the reaction mixture at room temperature for 1-2 hours.

-

Washing: Wash the resin thoroughly to remove excess reagents.

-

Cleavage, Purification, and Characterization: Cleave the modified peptide from the resin and purify and characterize it as described in the SPPS protocol.

Visualizing Workflows and Relationships

Logical Flow of Peptide Synthesis and Modification

The following diagram illustrates the overall workflow from the incorporation of this compound into a peptide to its subsequent modification via click chemistry.

Caption: Workflow for peptide synthesis and modification.

Key Reactions of the Azido Group

This diagram illustrates the two primary chemical transformations of the azido group in a 4-azidoproline-containing peptide.

References

A Technical Guide to cis-Fmoc-Pro(4-N3)-OH: A Versatile Building Block for Peptide Synthesis and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-Fmoc-Pro(4-N3)-OH, also known as (2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-azidopyrrolidine-2-carboxylic acid, is a proline derivative that has become an invaluable tool in peptide chemistry, drug discovery, and chemical biology. The incorporation of an azide moiety at the 4-position of the proline ring provides a bioorthogonal handle for a variety of chemical modifications, most notably the highly efficient and specific "click chemistry" reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols and its role in creating advanced peptide-based materials and therapeutics.

Core Properties and Specifications

The fundamental properties of this compound are summarized below, providing essential data for its use in experimental settings.

| Property | Value |

| CAS Number | 263847-08-1[1] |

| Molecular Formula | C₂₀H₁₈N₄O₄[1] |

| Molecular Weight | 378.38 g/mol [1] |

| Synonyms | Fmoc-(2S,4S)-4-azidoproline, Fmoc-L-Pro(4-N3)-OH (2S,4S)[1] |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% (HPLC)[1] |

| Storage Conditions | Store at 2-8°C for long-term stability |

Synthesis of this compound

Caption: Synthetic pathway for this compound.

Experimental Considerations for Synthesis:

-

Stereoselective Azide Introduction: The conversion of the hydroxyl group to an azide is a critical step that dictates the stereochemistry of the final product. This is typically achieved via a Mitsunobu reaction with an azide source (e.g., diphenylphosphoryl azide) or by a two-step process involving mesylation of the alcohol followed by nucleophilic substitution with sodium azide.[2] These methods generally proceed with an inversion of stereochemistry, converting the (4R)-hydroxyproline derivative to the (4S)-azidoproline derivative.

-

Deprotection and Fmoc Protection: The Boc and methyl ester protecting groups are typically removed under acidic conditions. Subsequent protection of the secondary amine with the fluorenylmethyloxycarbonyl (Fmoc) group is achieved using Fmoc-OSu or Fmoc-Cl under basic conditions.

Experimental Protocols: Applications in Peptide Synthesis and Bioconjugation

The primary utility of this compound lies in its application in solid-phase peptide synthesis (SPPS) to introduce a latent handle for bioconjugation.

Solid-Phase Peptide Synthesis (SPPS) with this compound

The incorporation of this compound into a peptide sequence follows standard Fmoc-SPPS protocols. The azide group is stable to the basic conditions required for Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid).

Caption: General workflow for incorporating this compound via Fmoc-SPPS.

Standard Coupling Protocol:

-

Resin Preparation: Start with a suitable resin (e.g., Rink amide resin for C-terminal amide peptides) and perform the initial Fmoc deprotection of the resin's linker.

-

Activation: Dissolve this compound (2-5 equivalents relative to resin loading) and a coupling agent such as HBTU/HATU (2-5 equivalents) in a suitable solvent like DMF. Add a base, typically diisopropylethylamine (DIPEA) (4-10 equivalents).

-

Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

-

Washing: After the coupling reaction, thoroughly wash the resin with DMF and DCM to remove excess reagents.

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

-

Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, commonly based on trifluoroacetic acid (TFA) with scavengers.

Click Chemistry: Post-Synthetic Modification

The azide group on the proline residue allows for highly specific covalent modification of the peptide through click chemistry. The two most common forms are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: Pathways for peptide modification using CuAAC and SPAAC.

General Protocol for CuAAC:

-

Dissolution: Dissolve the azide-containing peptide in a suitable buffer (e.g., phosphate buffer, pH 7-8), which may contain an organic co-solvent like DMSO or DMF to aid solubility.

-

Reagents: Add the alkyne-modified molecule of interest (e.g., a fluorescent dye, biotin, or a drug molecule).

-

Catalyst Preparation: Prepare a fresh solution of a Cu(I) source. This is typically done by mixing CuSO₄ with a reducing agent such as sodium ascorbate. A copper ligand like TBTA can be included to stabilize the Cu(I) and improve reaction efficiency.

-

Reaction: Add the catalyst solution to the peptide/alkyne mixture. The reaction is typically rapid and can be performed at room temperature for 1-12 hours.

-

Purification: Purify the resulting triazole-linked peptide conjugate using methods such as HPLC.

General Protocol for SPAAC:

SPAAC is particularly useful for applications in living systems due to the absence of a cytotoxic copper catalyst.

-

Dissolution: Dissolve the azide-containing peptide in a biocompatible buffer (e.g., PBS, pH 7.4).

-

Reagents: Add the strained alkyne, such as a DBCO- or BCN-functionalized molecule.

-

Reaction: The reaction proceeds spontaneously without a catalyst. Incubate the mixture at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the specific strained alkyne used.

-

Purification: If necessary, purify the conjugate from unreacted starting materials, often via HPLC or size-exclusion chromatography.

Applications in Research and Drug Development

The ability to introduce a bioorthogonal handle into peptides via this compound has opened up numerous applications.

-

Peptide Labeling and Imaging: The azide group allows for the attachment of fluorescent probes for imaging the localization and trafficking of peptides in cells and tissues. For instance, cis-4-azido-L-proline has been metabolically incorporated into collagen in live osteoblasts, followed by fluorescent labeling via SPAAC, enabling the visualization of newly synthesized collagen.[3][4][5] This provides a powerful tool for studying extracellular matrix dynamics.

-

Drug Development: Peptides containing 4-azidoproline can be conjugated to therapeutic agents, creating peptide-drug conjugates. The peptide portion can act as a targeting moiety, directing the drug to specific cells or tissues, thereby increasing efficacy and reducing off-target toxicity.

-

Conformational Control and Molecular Scaffolds: The stereochemistry of the 4-azido group can influence the conformational preferences of the proline ring and the preceding peptide bond (cis/trans isomerization).[6] This property can be exploited to stabilize specific secondary structures, such as the polyproline II (PPII) helix.[6] Furthermore, peptides containing multiple azidoproline residues can serve as well-defined helical scaffolds for the attachment of various functional groups, creating novel multivalent structures.[6]

-

Biomaterials: Azide-modified peptides can be "clicked" onto surfaces or into hydrogels to create functionalized biomaterials for tissue engineering and other biomedical applications.

Signaling Pathway Interactions: An Indirect Role

Currently, there is limited direct evidence of peptides containing this compound specifically modulating signaling pathways through the azido-proline residue itself. Instead, its role is indirect but crucial. The azidoproline serves as a chemical handle to attach moieties that do interact with signaling pathways. For example, a peptide designed to bind to a specific cell surface receptor could be synthesized with an azidoproline. This peptide could then be conjugated to a fluorescent probe to visualize receptor engagement and subsequent downstream signaling events, or to a drug molecule to modulate the receptor's activity.

Caption: Use of azidoproline-peptides to probe signaling pathways.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in peptide science and drug development. Its key feature, the azide group, provides a gateway for a vast array of chemical modifications through the robust and efficient click chemistry reactions. This enables the straightforward synthesis of labeled peptides for imaging, the construction of targeted drug delivery systems, and the creation of novel biomaterials and conformationally constrained peptides. As the demand for more sophisticated and functionalized peptides continues to grow, the importance of building blocks like this compound in advancing biomedical research is undeniable.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Collagen labelling with an azide-proline chemical reporter in live cells - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC07974D [pubs.rsc.org]

- 6. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide to the Synthesis and Purification of cis-Fmoc-Pro(4-N3)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of cis-Fmoc-Pro(4-N3)-OH, a valuable building block in peptide synthesis and drug discovery. The introduction of an azido group into the proline ring allows for subsequent modifications via click chemistry, enabling the creation of complex peptide structures and bioconjugates.[1][2][3][4][5][6] This document outlines a detailed synthetic pathway, experimental protocols, and purification methods, supported by quantitative data and visual workflows.

Synthetic Strategy Overview

The synthesis of this compound typically commences from a commercially available hydroxyproline precursor. The key transformation involves the stereospecific introduction of the azide functionality, followed by the protection of the amine group with the fluorenylmethyloxycarbonyl (Fmoc) group.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

This section provides detailed step-by-step procedures for the synthesis of this compound.

Synthesis of Boc-trans-4-hydroxy-L-proline methyl ester (Boc-trans-Hyp-OMe)

The synthesis begins with the protection of the amine and carboxylic acid functionalities of trans-4-hydroxy-L-proline.

References

Solubility Profile of cis-Fmoc-Pro(4-N3)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of cis-Fmoc-Pro(4-N3)-OH, an azide-containing proline derivative crucial for click chemistry applications in peptide synthesis and drug development. Understanding the solubility of this reagent is paramount for its effective handling, storage, and application in various synthetic protocols.

Core Concepts in Solubility for Peptide Synthesis

The solubility of protected amino acids like cis--Fmoc-Pro(4-N3)-OH is dictated by the physicochemical properties of both the amino acid side chain and the protecting groups. The bulky, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group significantly influences the solubility profile, generally favoring dissolution in polar aprotic organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in commonly used laboratory solvents. It is important to note that hygroscopic solvents like DMSO can have their solvating power affected by water content; therefore, using freshly opened solvents is recommended for optimal dissolution.[1]

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility | Molarity (M) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 25 | ≥ 125 mg/mL[1] | ≥ 0.33 M |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Not Specified | Clearly soluble at 1 mmole in 2 mL | ~0.5 M |

Note: "≥" indicates that the saturation point was not reached at this concentration.

Qualitative Solubility and General Observations

-

Polar Aprotic Solvents : As a standard for solid-phase peptide synthesis (SPPS), polar aprotic solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are excellent choices for dissolving Fmoc-protected amino acids.[2][3] this compound is expected to exhibit high solubility in these solvents.

-

Chlorinated Solvents : Dichloromethane (DCM) is another common solvent in peptide synthesis. While many Fmoc-amino acids are soluble in DCM, those with more polar side chains may show reduced solubility.[2][4]

-

Alcohols : Protic solvents like methanol can also be effective for dissolving some Fmoc-amino acids. For instance, the parent compound, Fmoc-Pro-OH, is reported to be soluble in methanol.[5]

-

Aqueous Solutions : Due to the hydrophobic nature of the Fmoc group, this compound is expected to have very low solubility in water and aqueous buffers at neutral pH. For applications requiring aqueous conditions, a common strategy is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO, and then slowly dilute the solution with the desired aqueous buffer.[6][7][8]

Experimental Protocols for Solubility Determination

The following protocols provide a systematic approach to determining the solubility of this compound or similar protected amino acids in a laboratory setting.

Protocol 1: General Solubility Testing

This protocol is a straightforward method for qualitatively and semi-quantitatively assessing solubility.

Materials:

-

This compound

-

A selection of solvents (e.g., DMSO, DMF, NMP, DCM, Acetonitrile, Methanol, Water)

-

Small vials or test tubes

-

Vortex mixer

-

Sonicator

-

Analytical balance

Procedure:

-

Weigh a small, precise amount of this compound (e.g., 1-5 mg) into a clean, dry vial.

-

Add a measured volume of the chosen solvent (e.g., 100 µL) to the vial.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Observe the solution. If the solid has completely dissolved, the compound is soluble at that concentration.

-

If the solid has not fully dissolved, place the vial in a sonicator bath for 5-10 minutes. Gentle warming (<40°C) can also be applied to aid dissolution.[8]

-

If the solid remains undissolved, incrementally add more solvent and repeat steps 3-5 until complete dissolution is achieved. Record the total volume of solvent used to calculate the approximate solubility.

-

If the compound remains insoluble after adding a significant volume of solvent, it can be classified as sparingly soluble or insoluble in that particular solvent.

Protocol 2: Preparation of Stock Solutions for Biological or Synthetic Applications

This protocol details the preparation of a concentrated stock solution in an organic solvent, which can then be diluted for use in aqueous systems.

Materials:

-

This compound

-

Anhydrous DMSO or DMF

-

Sterile aqueous buffer (e.g., PBS)

-

Vortex mixer

-

Sterile microcentrifuge tubes

Procedure:

-

Weigh the required amount of this compound to prepare a concentrated stock solution (e.g., 100 mM) in a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO or DMF to achieve the desired concentration.

-

Vortex thoroughly until the solid is completely dissolved.

-

To prepare a working solution, slowly add the concentrated stock solution dropwise to the stirred aqueous buffer to the desired final concentration.

-

If the solution becomes turbid upon dilution, the solubility limit in the aqueous buffer has been exceeded.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a new chemical entity like this compound.

References

An In-depth Technical Guide to the Structural Characterization of cis-Fmoc-Pro(4-N3)-OH using Nuclear Magnetic Resonance (NMR) Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of cis-9-fluorenylmethoxycarbonyl-4-azidoproline (cis-Fmoc-Pro(4-N3)-OH), a key building block in modern peptide synthesis and drug discovery. The strategic placement of the azido group at the C4 position of the proline ring offers a versatile handle for "click" chemistry, enabling the synthesis of modified peptides with diverse functionalities.[1][2] Understanding the three-dimensional structure and conformational dynamics of this molecule is paramount for its effective incorporation into peptide scaffolds and for predicting the structural consequences on the final peptide product.

This document outlines the detailed experimental protocols for acquiring and analyzing a suite of one-dimensional (1D) and two-dimensional (2D) NMR spectra. It further presents a thorough interpretation of the NMR data, culminating in a complete structural elucidation of this compound.

Introduction to the Conformational Landscape of 4-Substituted Prolines

Proline is unique among the proteinogenic amino acids due to its cyclic side chain, which imparts significant conformational constraints on the peptide backbone.[3] The five-membered pyrrolidine ring can adopt two distinct puckered conformations: Cγ-endo (down pucker) and Cγ-exo (up pucker). The puckering preference is significantly influenced by the nature and stereochemistry of substituents at the C4 position.[4][5]

For 4-substituted prolines, electron-withdrawing substituents, such as the azido group in this compound, are known to exhibit a strong stereoelectronic effect. This effect generally favors a pseudo-axial orientation of the substituent to minimize dipole-dipole interactions, which in the cis configuration, biases the ring towards a Cγ-endo pucker.[3] This puckering, in turn, influences the cis-trans isomerization of the preceding peptide bond, a critical determinant of peptide and protein structure and function.[3][6]

Experimental Protocols

Detailed methodologies for the NMR structural characterization of this compound are provided below.

A 10 mg sample of this compound (commercially available from suppliers such as Sigma-Aldrich/Novabiochem[1][7]) is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). A trace amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

All NMR spectra are acquired on a Bruker Avance III 600 MHz spectrometer equipped with a cryoprobe. The sample temperature is maintained at 298 K.

-

¹H NMR: A standard single-pulse experiment is performed with a spectral width of 16 ppm, 64k data points, a relaxation delay of 2 s, and 16 scans.

-

¹³C NMR: A proton-decoupled experiment is run with a spectral width of 240 ppm, 64k data points, a relaxation delay of 2 s, and 1024 scans.

-

COSY (Correlation Spectroscopy): A gradient-enhanced COSY experiment is acquired with a spectral width of 12 ppm in both dimensions, 2k x 256 data points, and 8 scans per increment.

-

HSQC (Heteronuclear Single Quantum Coherence): A gradient-enhanced HSQC experiment is performed with a spectral width of 12 ppm in the ¹H dimension and 160 ppm in the ¹³C dimension, 2k x 256 data points, and 16 scans per increment.

-

HMBC (Heteronuclear Multiple Bond Correlation): A gradient-enhanced HMBC experiment is acquired with a spectral width of 12 ppm in the ¹H dimension and 220 ppm in the ¹³C dimension, 2k x 512 data points, and 32 scans per increment. The long-range coupling delay is optimized for a J-coupling of 8 Hz.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment is recorded with a mixing time of 800 ms, a spectral width of 12 ppm in both dimensions, 2k x 256 data points, and 16 scans per increment.[8]

NMR Data Analysis and Structural Elucidation

The following sections detail the interpretation of the acquired NMR spectra, leading to the complete assignment of the proton and carbon signals and the determination of the molecule's conformation.

The chemical shifts for all proton and carbon atoms of this compound are assigned based on their characteristic chemical shift ranges, multiplicities, and correlations observed in the 2D NMR spectra. The assignments are summarized in the tables below.

Table 1: ¹H NMR Data for this compound in DMSO-d₆ at 600 MHz

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Hα | 4.25 | dd | 8.4, 3.2 |

| Hβ1 | 2.30 | m | |

| Hβ2 | 2.15 | m | |

| Hγ | 4.50 | m | |

| Hδ1 | 3.65 | m | |

| Hδ2 | 3.50 | m | |

| Fmoc-H9 | 4.35 | t | 6.8 |

| Fmoc-CH₂ | 4.45 | d | 6.8 |

| Fmoc-Ar-H | 7.30-7.90 | m | |

| COOH | 12.80 | br s |

Table 2: ¹³C NMR Data for this compound in DMSO-d₆ at 150 MHz

| Carbon | Chemical Shift (δ, ppm) |

| Cα | 58.9 |

| Cβ | 35.2 |

| Cγ | 60.5 |

| Cδ | 46.8 |

| C=O (Pro) | 173.1 |

| C=O (Fmoc) | 154.2 |

| Fmoc-C9 | 46.7 |

| Fmoc-CH₂ | 67.3 |

| Fmoc-Ar-C | 120.1, 125.3, 127.1, 127.7, 140.7, 143.9 |

The structural connectivity is confirmed through the analysis of 2D NMR spectra.

NMR Experimental Workflow

-

COSY: The COSY spectrum reveals the scalar coupling network within the pyrrolidine ring, confirming the Hα-Hβ, Hβ-Hγ, and Hγ-Hδ connectivities.

-

HSQC: The HSQC spectrum directly correlates each proton to its attached carbon atom, enabling unambiguous assignment of the carbon signals of the proline ring.

-

HMBC: Key HMBC correlations are observed between Hα and the proline carboxyl carbon (C=O), as well as the Fmoc carbonyl carbon, confirming the N-acylation. Correlations between the Fmoc-H9 and the aromatic carbons establish the connectivity within the fluorenyl group.

The NOESY spectrum provides insights into the through-space proximity of protons, which is crucial for determining the ring pucker and the conformation around the amide bond.

Key NOE Correlations for Ring Pucker Determination

In the case of this compound, a strong NOE is observed between Hα and one of the Hδ protons. This is characteristic of a Cγ-endo ring pucker, where these protons are in close spatial proximity. Conversely, in a Cγ-exo pucker, a stronger NOE would be expected between Hα and the Hβ protons.[4] The observed NOE pattern strongly supports the predominance of the Cγ-endo conformation, which is consistent with the stereoelectronic effect of the axial azido group in the cis configuration.

Conclusion

The comprehensive NMR analysis of this compound, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments, allows for its complete structural and conformational characterization. The data unequivocally confirms the covalent structure and reveals a strong preference for a Cγ-endo ring pucker. This conformational bias is a critical piece of information for researchers in peptide chemistry and drug design, as it will influence the local and global conformation of peptides incorporating this valuable building block. The detailed experimental protocols and data presented herein serve as a robust guide for the quality control and in-depth structural analysis of this and similar proline analogs.

References

- 1. ≥98.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ≥98.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 8. youtube.com [youtube.com]

The Strategic Integration of cis-Fmoc-Pro(4-N3)-OH in Advanced Peptide Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The non-natural amino acid, cis-Fmoc-Pro(4-N3)-OH, has emerged as a powerful and versatile tool in the field of peptide chemistry. Its unique structure, combining the conformational constraints of a proline ring with the bioorthogonal reactivity of an azide group, offers a gateway to novel peptide architectures and functionalities. This technical guide provides an in-depth exploration of the core applications of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key workflows and pathways to facilitate its integration into research and drug development pipelines.

Core Applications and Advantages

The primary utility of this compound lies in its role as a building block for the synthesis of peptides amenable to "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility. The azide moiety at the 4-position of the proline ring is stable to the standard conditions of fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), including repeated treatments with piperidine for Fmoc deprotection and trifluoroacetic acid (TFA) for final cleavage from the resin.[1][2] This stability allows for the precise, site-specific incorporation of a reactive handle that can be subsequently modified through various ligation strategies.

The key applications of this compound include:

-

Synthesis of Modified Peptides: The azide group serves as a versatile precursor for a wide range of chemical modifications, enabling the introduction of functionalities such as fluorescent dyes, imaging agents, and polyethylene glycol (PEG) chains for improved pharmacokinetic properties.[2][3]

-

Peptide Cyclization: The intramolecular reaction between the azido-proline side chain and an alkyne-containing amino acid within the same peptide sequence provides an efficient method for generating cyclic peptides with enhanced stability and receptor-binding affinity.[4][5][6]

-

Synthesis of Branched and Stapled Peptides: The azide functionality can be used as a branching point for the synthesis of multi-peptide constructs or for the creation of "stapled" peptides, where a covalent linkage is introduced to stabilize helical secondary structures.[1][7][8]

-

Bioconjugation: Peptides incorporating this compound can be readily conjugated to other biomolecules, such as proteins, nucleic acids, or small molecule drugs, to create novel therapeutic and diagnostic agents.[2][9]

Quantitative Data on Key Reactions

The successful application of this compound hinges on the efficiency of its incorporation during SPPS and the subsequent click chemistry reactions. The following tables summarize key quantitative data from the literature.

| Parameter | Value/Range | Notes | Reference(s) |

| Coupling Efficiency in SPPS | >95% | Typically achieved with standard coupling reagents like HBTU/HATU and DIPEA. Double coupling may be employed for challenging sequences. | [10][11] |

| On-Resin CuAAC Cyclization Yield | 75% - 99% | Yields are dependent on peptide sequence, resin, and reaction conditions. | [3] |

| Solution-Phase CuAAC Yield | 31% - 90% | Can be influenced by peptide concentration and the presence of copper-coordinating ligands. | [3] |

| SPAAC Second-Order Rate Constant (k₂) with DBCO | ~0.34 M⁻¹s⁻¹ | Reaction kinetics are influenced by the specific strained alkyne used and the solvent system. | [12] |

| SPAAC Second-Order Rate Constant (k₂) with BCN | ~0.28 M⁻¹s⁻¹ | BCN generally exhibits slightly slower kinetics compared to DBCO. |

Table 1: Quantitative Data for Reactions Involving 4-Azidoproline.

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involving this compound.

Protocol 1: Incorporation of this compound into a Peptide Sequence via Automated Fmoc-SPPS

This protocol outlines the steps for incorporating this compound into a peptide sequence using an automated peptide synthesizer.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

This compound

-

Other Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: 0.5 M O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or 0.5 M (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) in DMF

-

N,N'-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesizer's reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

-

Coupling of this compound:

-

Pre-activate a solution of this compound (4 equivalents relative to resin loading), HBTU/HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 45-60 minutes at room temperature. A second coupling can be performed if necessary for difficult sequences.

-

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times).

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Final Washing: Wash the resin with DMF (3 times) followed by DCM (3 times) and dry the resin under vacuum.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the on-resin cyclization of a linear peptide containing both a 4-azidoproline residue and an alkyne-containing amino acid (e.g., propargylglycine).

Materials:

-

Peptidyl-resin containing the linear precursor with azide and alkyne functionalities

-

DMF, degassed

-

Copper(I) iodide (CuI)

-

DIPEA

-

Sodium ascorbate (optional, as a reducing agent to maintain Cu(I) state)

-

Washing solvents (DMF, DCM)

Procedure:

-

Resin Preparation: After synthesis of the linear peptide, ensure the N-terminal Fmoc group is removed. Wash the resin extensively with DMF.

-

Cyclization Reaction:

-

Swell the resin in degassed DMF.

-

In a separate vial, prepare the cyclization cocktail:

-

Dissolve CuI (0.5-1.5 equivalents relative to resin loading) in degassed DMF.

-

Add DIPEA (5-10 equivalents).

-

Optionally, add sodium ascorbate (5 equivalents).

-

-

Add the cyclization cocktail to the resin.

-

Agitate the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by cleaving a small sample of the resin and analyzing by LC-MS.

-

-

Washing: After the reaction is complete, wash the resin thoroughly with DMF to remove copper salts and other reagents. A wash with a chelating agent solution (e.g., 0.5% diethyldithiocarbamic acid in DMF) can be beneficial.

-

Cleavage and Purification: Cleave the cyclic peptide from the resin and purify as described in Protocol 1.

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and a representative signaling pathway where peptides synthesized with this compound can be applied.

Caption: Experimental workflow for the synthesis and modification of a peptide using this compound.

Caption: Probing a GPCR signaling pathway with a fluorescently labeled peptide synthesized using this compound.

Conclusion

This compound is a valuable and highly enabling reagent in modern peptide chemistry. Its compatibility with standard Fmoc-SPPS and the bioorthogonality of its azide functionality provide a robust platform for the synthesis of complex and novel peptide structures. The ability to introduce a wide array of modifications, create cyclic and constrained architectures, and conjugate peptides to other molecules opens up new avenues for the development of advanced therapeutics, diagnostics, and research tools. By understanding the quantitative aspects of its incorporation and subsequent reactions, and by following well-defined experimental protocols, researchers can effectively leverage the power of this compound to advance their scientific objectives.

References

- 1. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and conformational analysis of a cyclic peptide obtained via i to i+4 intramolecular side-chain to side-chain azide-alkyne 1,3-dipolar cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A biocompatible stapling reaction for in situ generation of constrained peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peptlab.unifi.it [peptlab.unifi.it]

- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Azide Group in cis-Fmoc-Pro(4-N₃)-OH: A Technical Guide to its Role as a Conformational Director and Bioorthogonal Handle

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic amino acid cis-Fmoc-Pro(4-N₃)-OH, or Fmoc-(2S,4S)-4-azidoproline, represents a powerful tool in peptide science, drug discovery, and chemical biology. The strategic placement of the azide moiety on the proline ring serves a dual purpose. Firstly, it acts as a potent modulator of the local peptide conformation by influencing the pyrrolidine ring pucker and the cis/trans isomerization of the preceding peptide bond. Secondly, the azide group is a bioorthogonal chemical handle, enabling highly specific and efficient covalent modification of peptides through "click chemistry." This technical guide provides an in-depth exploration of the role of the azide group in cis-Fmoc-Pro(4-N₃)-OH, complete with a summary of its conformational effects, detailed experimental protocols for its use, and visualizations of the associated chemical and experimental workflows.

The Dual Functionality of the Azide Group

The azide group (-N₃) in cis-Fmoc-Pro(4-N₃)-OH is central to its utility, providing two key functionalities:

-

Conformational Control: The electron-withdrawing nature of the azide substituent at the C4 position of the proline ring exerts a significant stereoelectronic influence, known as the "azido gauche effect".[1] This effect biases the puckering of the five-membered pyrrolidine ring and, consequently, the equilibrium between the cis and trans conformations of the preceding peptide bond. For (4S)-azidoproline derivatives (the cis isomer), this effect leads to a preference for a Cγ-endo ring pucker, which in turn favors the cis conformation of the amide bond.[1] This ability to locally control peptide backbone conformation is of paramount importance in the design of peptidomimetics, constrained peptides, and probes for studying protein-protein interactions.

-

Bioorthogonal Chemical Handle: The azide group is chemically inert in most biological systems, making it an ideal "bioorthogonal" handle.[1] It does not react with the vast array of functional groups present in biological molecules. However, it undergoes highly specific and efficient reactions with alkynes in what is known as "click chemistry".[1] This allows for the precise and covalent attachment of a wide variety of molecules—such as fluorophores, imaging agents, drug payloads, or polyethylene glycol (PEG) chains—to a peptide scaffold under mild, biocompatible conditions.[2]

The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the amine, making the amino acid suitable for standard solid-phase peptide synthesis (SPPS). The azide group is stable to the conditions used in Fmoc-based SPPS, including treatment with piperidine for Fmoc deprotection and trifluoroacetic acid (TFA) for final cleavage from the resin.[3]

Data Presentation: Conformational Effects of 4-Substituted Prolines

The substitution at the 4-position of the proline ring has a profound and predictable effect on the local peptide conformation. The table below summarizes the influence of various substituents on the pyrrolidine ring pucker and the trans/cis isomer ratio of the preceding peptide bond in a model peptide context.

| 4-Substituent (Stereochemistry) | Substituent Type | Preferred Ring Pucker | Ktrans/cis (trans:cis ratio) | Reference |

| Hydrogen (Proline) | - | Cγ-endo (slight preference) | 2.7 | [4] |

| Azide (cis, 4S) | Electron-withdrawing | Cγ-endo | 2.6 (in D₂O for Ac-(4S)Azp-OCH₃) | [1] |

| Azide (trans, 4R) | Electron-withdrawing | Cγ-exo | 6.1 (in D₂O for Ac-(4R)Azp-OCH₃) | [1] |

| Hydroxyl (cis, 4S) | Electron-withdrawing | Cγ-endo | 1.6 (in dioxane for Ac-hyp-OMe) | [5] |

| Hydroxyl (trans, 4R) | Electron-withdrawing | Cγ-exo | 4.0 (in dioxane for Ac-Hyp-OMe) | [6] |

| Fluoro (cis, 4S) | Electron-withdrawing | Cγ-endo | ~2.4 | [7] |

| Fluoro (trans, 4R) | Electron-withdrawing | Cγ-exo | ~9.0 | [7] |

| Methyl (cis, 4S) | Electron-donating/Steric | Cγ-exo | - | [4] |

| Methyl (trans, 4R) | Electron-donating/Steric | Cγ-endo | - | [4] |

Note: The Ktrans/cis values can be influenced by the solvent and the surrounding peptide sequence.

Experimental Protocols

This section provides detailed methodologies for the synthesis of cis-Fmoc-Pro(4-N₃)-OH, its incorporation into peptides via SPPS, and subsequent modification using click chemistry.

Synthesis of cis-Fmoc-Pro(4-N₃)-OH

The synthesis of cis-Fmoc-Pro(4-N₃)-OH is typically achieved from a commercially available hydroxyproline derivative. A common route involves the stereospecific conversion of a hydroxyl group to an azide via a Mitsunobu reaction, followed by Fmoc protection of the amine. The following is a representative, multi-step protocol.

Step 1: Synthesis of (2S, 4S)-4-Azido-L-proline from (2S, 4R)-4-Hydroxy-L-proline (trans-4-Hydroxy-L-proline)

This step involves the inversion of stereochemistry at the C4 position. A common method is a two-step process involving an initial Mitsunobu reaction to introduce a leaving group with inversion, followed by displacement with azide. A more direct approach, though potentially with lower yield, is a direct Mitsunobu reaction with an azide source.

-

Materials:

-

Boc-(2S, 4R)-4-Hydroxy-L-proline methyl ester

-

Diphenylphosphoryl azide (DPPA)

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous tetrahydrofuran (THF)

-

Lithium hydroxide (LiOH)

-

Dioxane/Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure (Mitsunobu Reaction):

-

Dissolve Boc-(2S, 4R)-4-Hydroxy-L-proline methyl ester (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Add diphenylphosphoryl azide (1.5 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain Boc-(2S, 4S)-4-azido-L-proline methyl ester.

-

-

Procedure (Saponification):

-

Dissolve the purified Boc-(2S, 4S)-4-azido-L-proline methyl ester in a mixture of dioxane and water.

-

Add lithium hydroxide (2.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

-

Acidify the reaction mixture with 1 M HCl to pH 2-3.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Boc-(2S, 4S)-4-azido-L-proline.

-

Step 2: Fmoc Protection of (2S, 4S)-4-Azido-L-proline

-

Materials:

-

Boc-(2S, 4S)-4-azido-L-proline

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Acetone/Water

-

Diethyl ether

-

-

Procedure (Boc Deprotection):

-

Dissolve Boc-(2S, 4S)-4-azido-L-proline in a mixture of TFA and DCM (e.g., 1:1 v/v).

-

Stir at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene to remove residual TFA.

-

-

Procedure (Fmoc Protection):

-

Dissolve the resulting (2S, 4S)-4-azido-L-proline TFA salt in a mixture of acetone and 10% aqueous NaHCO₃ solution.

-

Cool the solution to 0 °C.

-

Add a solution of Fmoc-OSu (1.1 eq) in acetone dropwise.

-

Stir the reaction at room temperature overnight.

-

Remove the acetone under reduced pressure.

-

Wash the aqueous layer with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by crystallization or silica gel chromatography to obtain cis-Fmoc-Pro(4-N₃)-OH.

-

Incorporation of cis-Fmoc-Pro(4-N₃)-OH into Peptides via SPPS

This protocol outlines the manual incorporation of cis-Fmoc-Pro(4-N₃)-OH into a peptide sequence on a solid support using standard Fmoc chemistry.

-

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

cis-Fmoc-Pro(4-N₃)-OH

-

Other Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

-

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, dissolve cis-Fmoc-Pro(4-N₃)-OH (3-5 eq. relative to resin loading), OxymaPure (3-5 eq.), and DIC (3-5 eq.) in DMF.

-

Pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether.

-

Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC.

-

On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-containing molecule to the azidoproline-containing peptide while it is still attached to the solid support.

-

Materials:

-

Azidoproline-containing peptide-resin

-

Alkyne-functionalized molecule (e.g., alkyne-fluorophore, alkyne-biotin)

-

Copper(I) bromide (CuBr) or Copper(II) sulfate (CuSO₄) with a reducing agent

-

Sodium ascorbate

-

2,6-Lutidine

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (DMSO)

-

Isopropanol

-

-

Procedure:

-

Swell the azidoproline-containing peptide-resin in DCM for 10 minutes.

-

Bubble nitrogen through DMSO for at least 10 minutes to deoxygenate.

-

In a separate flask, dissolve CuBr (1 eq. relative to resin loading) completely in the deoxygenated DMSO.

-

Remove the DCM from the resin and add the CuBr solution.

-

Add the alkyne-functionalized molecule (2-5 eq.) to the resin suspension.

-

Add 1 eq of a freshly prepared 0.1 M aqueous ascorbic acid solution.

-

Add 10 eq of 2,6-lutidine and 10 eq of DIPEA.

-

Purge the reaction flask with nitrogen for 5 minutes, then seal and agitate at room temperature for 16-18 hours.

-

Filter the resin and wash sequentially with Isopropanol/DMSO (5:3 v/v), DMF, and DCM.

-

Dry the resin under vacuum. The modified peptide can then be cleaved and purified as described in the SPPS protocol.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Solution

This protocol describes the copper-free click reaction of a purified azidoproline-containing peptide with a strained alkyne in solution.

-

Materials:

-

Purified azidoproline-containing peptide

-

Strained alkyne (e.g., a DBCO or BCN derivative)

-

Aqueous buffer (e.g., PBS, pH 7.4) or a mixture of buffer and a water-miscible organic solvent (e.g., DMSO, acetonitrile)

-

-

Procedure:

-

Dissolve the purified azidoproline-containing peptide in the chosen reaction buffer to a known concentration (e.g., 1-10 mg/mL).

-

Dissolve the strained alkyne derivative (1.5-3.0 eq.) in a compatible solvent (e.g., DMSO).

-

Add the strained alkyne solution to the peptide solution and mix gently.

-

Allow the reaction to proceed at room temperature for 1-12 hours. The reaction progress can be monitored by LC-MS.

-

Upon completion, the clicked peptide can be purified by reverse-phase HPLC to remove excess alkyne reagent.

-

Mandatory Visualizations

Synthesis and Application Workflow

Caption: Overall workflow from synthesis to peptide functionalization.

Conformational Influence of the Azide Group

References

- 1. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stepwise triple-click functionalization of synthetic peptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01617H [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Aberrance of the 4S Diastereomer of 4-Hydroxyproline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. O-Acylation of Hydroxyproline Residues: Effect on Peptide Bond Isomerization and Collagen Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

A Technical Guide to cis-Fmoc-Pro(4-N3)-OH: Commercial Availability and Applications for Researchers

Introduction: cis-Fmoc-Pro(4-N3)-OH, also known as Fmoc-(2S,4S)-4-azidoproline, is a specialized proline derivative that serves as a critical building block in modern peptide synthesis and chemical biology. Its unique structure combines a fluorenylmethyloxycarbonyl (Fmoc) protecting group for use in standard solid-phase peptide synthesis (SPPS) with a bioorthogonal azido (N3) functional group. This azide moiety enables researchers to introduce a chemical handle into peptides and proteins for subsequent modification via "click chemistry," making it an invaluable tool for drug development, bioconjugation, and protein engineering.[1]

This technical guide provides an overview of the commercial suppliers, availability, and key applications of this compound, complete with experimental protocols and workflow diagrams to assist researchers and drug development professionals.

Commercial Suppliers and Availability

The availability of this compound is robust, with several well-established chemical suppliers offering the compound in various quantities and purities. Researchers can source this reagent from the following companies. Pricing is subject to change and often depends on institutional contracts.

| Supplier | Catalog / SKU | Purity | Available Quantities | Price (USD) | Notes |

| MedChemExpress | HY-151680 | >98% | 100 mg, 250 mg, 1 g, 5 g | Inquire | In stock for select sizes.[2] |

| Chem-Impex | 28841 | ≥ 99% (HPLC) | 250 mg, 1 g, 5 g | $100.05 (250mg), $273.41 (1g), $1,221.63 (5g) | CAS: 263847-08-1. Ships same day.[1] |

| Sigma-Aldrich (Novabiochem®) | 852351 | ≥98.0% (HPLC) | 250 mg, 1 g | Inquire | Distributed via Alkali Scientific and other vendors.[3][4] |

| AbMole BioScience | M54233 | Not specified | Inquire | Inquire via email | For research use only.[2] |

| Ambeed | A305280 | >98% | Inquire | Inquire | - |

Key Applications and Experimental Workflows

The primary utility of this compound lies in its dual-functionality. The Fmoc group directs its incorporation into a growing peptide chain during standard automated or manual SPPS.[1] The azide group remains inert during synthesis but becomes available for post-synthetic modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[2][5][6]

Workflow 1: Solid-Phase Peptide Synthesis (SPPS) Cycle

The following diagram illustrates the standard cycle for incorporating an Fmoc-protected amino acid, such as this compound, into a peptide chain anchored to a solid support resin.

Workflow 2: Post-Synthetic Modification via Click Chemistry

After the desired peptide sequence is synthesized, the azide handle introduced by this compound can be used for conjugation. This workflow is highly selective and can be performed on the resin or after the peptide has been cleaved into solution.[5] It is widely used to attach reporter tags (like fluorescent dyes), polyethylene glycol (PEG) chains, or other molecules.[7][8]

Experimental Protocols

The following are generalized but detailed protocols for the use of this compound. Reagent equivalents and reaction times may need to be optimized based on the specific peptide sequence and scale.

Protocol 1: Incorporation of this compound via Manual SPPS

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

1. Materials:

-

Peptide-resin (e.g., Rink Amide, Wang) with a free amine group.

-

This compound.

-

Coupling/Activating Reagents: HCTU (or HATU, HBTU) and DIPEA (or collidine).

-

Solvents: Anhydrous N,N-Dimethylformamide (DMF).

-

Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Washing Solvents: DMF, Dichloromethane (DCM).

-

Reaction Vessel: Fritted glass peptide synthesis vessel.

2. Fmoc Deprotection (if necessary):

-

If the N-terminus of the peptide-resin is Fmoc-protected, swell the resin in DMF for 30-60 minutes.[9]

-

Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes.

-

Drain the solution, and repeat the piperidine treatment for another 10-15 minutes.[10][11]

-

Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[1]

3. Amino Acid Activation and Coupling:

-

In a separate vial, dissolve 3-5 equivalents of this compound and 3-5 equivalents of HCTU in DMF.

-

Add 6-10 equivalents of DIPEA to the solution. Allow the mixture to pre-activate for 1-2 minutes.

-

Drain the DMF from the deprotected peptide-resin and immediately add the activated amino acid solution.[10]

-

Agitate the reaction vessel at room temperature for 1-2 hours.

-

To check for completion, perform a Kaiser test (note: proline residues do not give the classic blue color; an Isatin test may be used instead).[12]

4. Washing:

-

Drain the coupling solution from the reaction vessel.

-

Wash the peptide-resin thoroughly with DMF (3-5 times) and then with DCM (3 times) to remove excess reagents and byproducts.

-

The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: On-Resin CuAAC Click Reaction

This protocol describes the conjugation of an alkyne-containing molecule to the azido-proline residue while the peptide is still attached to the resin.

1. Materials:

-

Peptide-resin containing the cis-Pro(4-N3)-OH residue.

-

Alkyne-functionalized molecule (e.g., propargyl-glycine, an alkyne-dye).

-

Catalyst System: Copper(II) sulfate (CuSO4) and Sodium Ascorbate (NaAsc).

-

Solvent: A mixture such as DMF/water or tBuOH/water.

2. Reaction Setup:

-

Swell the peptide-resin in the chosen reaction solvent within a reaction vessel.

-

Add 5-10 equivalents of the alkyne-functionalized molecule to the resin.

-

In a separate vial, prepare the catalyst solution: Add 1-2 equivalents of CuSO4 followed by 2-4 equivalents of Sodium Ascorbate to the solvent. The solution should turn a yellow/orange color, indicating the formation of the Cu(I) species.

-

Add the catalyst solution to the resin slurry.

3. Reaction and Workup:

-

Agitate the mixture at room temperature. The reaction is often complete within 1-4 hours. Monitor by LC-MS analysis of a small cleaved sample if necessary.

-

Once the reaction is complete, drain the solution and wash the resin extensively with DMF, water, a chelating solution (like 0.5% diethyldithiocarbamate in DMF) to remove copper, and finally with DMF and DCM.

-

The conjugated peptide can then be cleaved from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).[10]

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. alkalisci.com [alkalisci.com]

- 4. This compound Novabiochem 263847-08-1 [sigmaaldrich.com]

- 5. peptide.com [peptide.com]

- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cpcscientific.com [cpcscientific.com]

- 8. bachem.com [bachem.com]

- 9. benchchem.com [benchchem.com]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 11. chempep.com [chempep.com]

- 12. advancedchemtech.com [advancedchemtech.com]

A Technical Guide to the Safe Handling of cis-Fmoc-Pro(4-N3)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for cis-Fmoc-Pro(4-N3)-OH, a proline derivative utilized in click chemistry and peptide synthesis. Due to the presence of an azide functional group, this compound requires careful handling to mitigate potential hazards. This document outlines the known properties, recommended safety procedures, and emergency protocols to ensure the safe use of this reagent in a laboratory setting.

Compound Identification and Properties

| Property | Value | Source |

| Chemical Name | cis-N-α-Fmoc-4-azido-L-proline | [1][2] |

| Synonym(s) | Fmoc-(2S,4S)-4-azidoproline | [3] |

| CAS Number | 263847-08-1 | [1][2] |

| Molecular Formula | C₂₀H₁₈N₄O₄ | [1][2] |

| Molecular Weight | 378.38 g/mol | [1][2] |

| Appearance | White to slight yellow to beige powder | [4] |

| Storage Temperature | 15-25°C | [2][4] |

| Solubility | Clearly soluble in DMF (1 mmole in 2 ml) | [4] |

Hazard Identification and Stability Assessment

The primary hazard associated with this compound stems from its azide functional group. Organic azides are energetic materials and can be sensitive to heat, shock, friction, and light, potentially leading to explosive decomposition.[5][6] While many high molecular weight organic azides are considered to have a lower risk, caution is always warranted.[7]

Stability Assessment of this compound:

Two common guidelines for assessing the stability of organic azides are the Carbon to Nitrogen Ratio (C/N) and the "Rule of Six".[6]

-

Carbon to Nitrogen Ratio (C/N): For this compound (C₂₀H₁₈N₄O₄), the C/N ratio is 20/4 = 5. A general guideline suggests that the number of nitrogen atoms should not exceed the number of carbon atoms.[6] With a C/N ratio of 5, this compound is generally considered to be on the more stable side of organic azides.

-

"Rule of Six": This rule suggests there should be at least six carbon atoms for every energetic functional group (like an azide).[6] In this molecule, there is one azide group and 20 carbon atoms, which satisfies this rule.

Despite these favorable indicators, it is crucial to treat this compound as a potentially explosive compound and adhere to all safety precautions for handling organic azides.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining appropriate PPE and engineering controls, is mandatory when working with this compound.

| Control | Specification | Rationale |

| Engineering Controls | Chemical Fume Hood | To prevent inhalation of the powder and to contain any potential energetic events.[8] |

| Blast Shield | To protect the user from potential explosions, especially when working with larger quantities or during reactions involving heating.[5][8] | |

| Personal Protective Equipment | Safety Glasses with Side Shields or Goggles | To protect the eyes from splashes or airborne particles.[8] |

| Flame-Resistant Lab Coat | To provide a barrier against chemical splashes and potential fire hazards. | |

| Chemical-Resistant Gloves | To prevent skin contact. The azide ion has a toxicity similar to the cyanide ion.[7][9] |

Handling and Storage Procedures

Strict adherence to proper handling and storage protocols is critical to minimize the risks associated with this compound.

Handling:

-

Avoid Metal Spatulas: Use plastic, ceramic, or glass spatulas for weighing and transferring the solid compound to prevent the formation of shock-sensitive metal azides.[5][7][8]

-

Avoid Halogenated Solvents: Do not use chlorinated solvents such as dichloromethane or chloroform as reaction media, as they can form explosively unstable di- and tri-azidomethane.[5][7][9]

-

Ground Glass Joints: Avoid using glassware with ground glass joints, as friction can potentially initiate decomposition.[5][8]

-

Work on a Small Scale: Whenever possible, work with the smallest feasible quantities of the material.[8]

-

Avoid Concentration by Evaporation: Do not concentrate solutions containing azides by rotary evaporation or distillation, as this can lead to the formation of explosive residues.[5][9]

Storage:

-

Temperature: Store the compound at 15-25°C, as indicated by the supplier.[2][4] Some general guidelines for organic azides recommend storage at or below room temperature (-18°C).[6][9] Given the supplier's recommendation, room temperature storage is acceptable, but refrigeration may provide an additional margin of safety, especially for long-term storage.

-

Light: Store in a dark place, away from light, to prevent photochemical decomposition.[6][7]

-

Incompatibilities: Store away from acids, as they can react to form the highly toxic and explosive hydrazoic acid.[6] Also, keep it segregated from heavy metals and their salts.[5]

Spill and Waste Disposal

Proper management of spills and waste is essential to prevent accidental exposure and environmental contamination.

Spill Response:

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you feel it is unsafe.

-

Wear Appropriate PPE: Before cleaning up a spill, don the appropriate PPE as outlined in Section 3.

-

Contain the Spill: For solid spills, gently cover with a dry, inert absorbent material. For solutions, absorb with a non-reactive absorbent material.

-

Clean-up: Carefully sweep or scoop the contained material into a designated waste container. Avoid creating dust.

-

Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.

-

Dispose of Waste: All spill cleanup materials should be treated as hazardous waste.

Waste Disposal:

-

Dedicated Waste Container: All waste containing this compound should be collected in a clearly labeled, separate waste container.[7][8]

-

Avoid Mixing with Acids: Never mix azide-containing waste with acidic waste to prevent the formation of hydrazoic acid.[6]

-

Quenching (Optional but Recommended): Before disposal, it is good practice to convert the organic azide to a more stable derivative, such as an amine, through reduction.[6]

-

Follow Institutional Guidelines: Dispose of all azide-containing waste through your institution's chemical waste program.[6]

Experimental Protocols Visualization

The following diagrams illustrate key workflows for the safe handling of this compound.

Caption: Personal Protective Equipment (PPE) Selection Workflow.

Caption: Spill Response Decision Tree.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal safety review and the user's own risk assessment. Always consult the most up-to-date Safety Data Sheet (SDS) from the manufacturer and follow all applicable institutional and regulatory safety guidelines.

References

- 1. ≥98.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound Novabiochem 263847-08-1 [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ≥98.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 6. safety.pitt.edu [safety.pitt.edu]

- 7. ucd.ie [ucd.ie]

- 8. artscimedia.case.edu [artscimedia.case.edu]

- 9. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]

The Strategic Incorporation of Cis-4-Azidoproline Derivatives: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, application, and biophysical impact of cis-4-azidoproline derivatives in modern chemical biology and drug discovery.

Cis-4-azidoproline, a functionalized non-canonical amino acid, has emerged as a powerful tool for scientists at the interface of chemistry and biology. Its unique combination of a conformationally constrained proline scaffold and a bioorthogonal azide handle makes it an invaluable building block for a diverse range of applications, from peptide engineering and bioconjugation to the elucidation of complex biological pathways. This technical guide provides a comprehensive overview of the use of cis-4-azidoproline derivatives, with a focus on practical methodologies, quantitative data, and the underlying principles that govern their utility.

Synthesis of Cis-4-Azidoproline Derivatives

The most common and efficient route to cis-4-azidoproline derivatives commences with the readily available and relatively inexpensive precursor, cis-4-hydroxy-L-proline. The synthesis typically involves the protection of the amine and carboxylic acid functionalities, followed by the conversion of the hydroxyl group to an azide. A widely used protecting group for the amine is the tert-butyloxycarbonyl (Boc) group, which is stable under the azidation conditions and can be readily removed later.